molecular formula C17H18N2O5 B11952711 Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11952711
M. Wt: 330.33 g/mol
InChI Key: ODBPCQMBAWJHIF-UHFFFAOYSA-N
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Description

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester featuring a 4-acetylphenyl substituent at the 1-position of the pyrazole ring. The 4-acetylphenyl group introduces a ketone functionality, distinguishing it from derivatives with simpler aryl groups (e.g., phenyl, methylphenyl) or electron-withdrawing substituents (e.g., chloro, nitro).

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

diethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C17H18N2O5/c1-4-23-16(21)14-10-19(18-15(14)17(22)24-5-2)13-8-6-12(7-9-13)11(3)20/h6-10H,4-5H2,1-3H3

InChI Key

ODBPCQMBAWJHIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Acetylphenyl)Sydnone

The precursor 3-(4-acetylphenyl)sydnone is typically synthesized via nitrosation of 4-acetylphenylhydrazine. Key steps include:

  • Hydrazine Formation : Reaction of 4-aminoacetophenone with nitrous acid (HNO₂) to yield 4-acetylphenylhydrazine.

  • Cyclization : Treatment with acetic anhydride and sodium nitrite under controlled conditions to form the sydnone ring.

Representative Reaction Conditions :

  • Temperature: 0–5°C (nitrosation step)

  • Solvent: Acetic acid or aqueous HCl

  • Yield: 75–85%

Cycloaddition with Diethyl Acetylenedicarboxylate

The sydnone undergoes cycloaddition with DEAD under reflux conditions. The reaction proceeds via a concerted mechanism, forming the pyrazole ring and ejecting CO₂ as a byproduct.

Optimized Protocol :

  • Reagents : 3-(4-Acetylphenyl)sydnone (1 equiv), DEAD (1.2 equiv)

  • Solvent : Ethanol or toluene

  • Temperature : Reflux (78–110°C)

  • Time : 6–12 hours

  • Yield : 80–90%

Mechanistic Insight :
The reaction’s regioselectivity is governed by frontier molecular orbital interactions, with DEAD acting as the electron-deficient dipolarophile. The sydnone’s dipole (N–O–C=O) aligns to form the pyrazole’s 3,4-dicarboxylate substituents.

Green Chemistry and Process Optimization

Recent advances emphasize sustainable synthesis using continuous flow reactors. Key benefits include:

  • Enhanced Mixing : Improved mass transfer reduces reaction time to 1–2 hours.

  • Scalability : Suitable for gram-to-kilogram scale production.

  • Solvent Efficiency : Reduced ethanol consumption by 40% compared to batch processes.

Comparative Data :

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours2 hours
Yield85%92%
Solvent Volume (mL/g)5030

Alternative Synthetic Routes

Azo Coupling and Cyclization

An alternative method involves azo intermediate formation followed by cyclization, though this route is less common.

Steps :

  • Azo Compound Synthesis : Coupling of 4-acetylphenyldiazonium chloride with ethyl chloroacetate.

  • Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃) to form the pyrazole ring.

Conditions and Yield :

  • Reagents : Ethyl (4-acetylphenylazo)chloroacetate (1 equiv), K₂CO₃ (2 equiv)

  • Solvent : DMF or DMSO

  • Temperature : 80–100°C

  • Yield : 70–78%

Limitations :

  • Multiple purification steps required.

  • Lower overall efficiency compared to cycloaddition.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
1,3-Dipolar CycloadditionHigh yield, regioselective, scalableRequires sydnone precursor80–92%
Azo CyclizationAvoids sydnone synthesisLow yield, complex purification70–78%

Key Findings :

  • The cycloaddition method is superior in yield and scalability, making it the industrial standard.

  • Flow reactor integration enhances sustainability without compromising efficiency .

Chemical Reactions Analysis

Key Reaction Parameters

ParameterDetails
Reagents 3-(4-acetylphenyl)sydnone, diethyl acetylenedicarboxylate
Conditions Reflux (e.g., 80°C), solvent (ethanol/methanol)
Yield Reported yields for similar pyrazole derivatives range from 86–95%

The reaction proceeds via the formation of a hydrazone intermediate, which cyclizes to yield the final pyrazole product. Monitoring of the reaction is often performed using ¹H NMR spectroscopy to track substrate conversion .

Functional Group Transformations

The compound’s reactive ester and acetyl groups enable diverse chemical transformations:

Ester Hydrolysis

Hydrolysis of the diethyl ester groups under basic or acidic conditions converts them into carboxylic acids :

Diethyl esterH2O,Base/Acid1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylic acid\text{Diethyl ester} \xrightarrow{\text{H}_2\text{O}, \text{Base/Acid}} \text{1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylic acid}

This reaction is critical for synthesizing derivatives with enhanced solubility or biological activity.

Oxidation of the Acetyl Group

The acetyl group on the phenyl ring can undergo oxidation to form a keto group using reagents like potassium permanganate (KMnO₄):

Acetyl (C=O)KMnO₄Carboxylic acid group\text{Acetyl (C=O)} \xrightarrow{\text{KMnO₄}} \text{Carboxylic acid group}

Substitution Reactions

The pyrazole ring’s nitrogen atoms and ester groups allow for nucleophilic aromatic substitution or metathesis reactions . For example, ester exchange reactions with other alcohols can modify lipophilicity.

Reaction Monitoring and Analysis

The synthesis and purity of the compound are verified using:

  • ¹H NMR spectroscopy : To confirm the absence of starting materials and intermediates .

  • IR spectroscopy : To identify functional groups (e.g., ester carbonyl peaks at ~1713 cm⁻¹) .

  • Melting point analysis : Reported melting points for similar pyrazole derivatives range from 54–158°C .

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate serves as a crucial scaffold in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery. Notably, compounds derived from this structure have shown potential in the following areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory diseases .
  • Antitumor Properties : Studies have demonstrated that derivatives exhibit cytotoxic effects against cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma). For instance, certain derivatives showed IC50 values of 5.35 µM against HepG2 cells .
  • Antimicrobial Activity : Some derivatives have been tested against bacterial strains like E. coli and Staphylococcus aureus, showcasing significant antimicrobial properties comparable to standard antibiotics .

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its reactive functional groups. It can undergo various chemical transformations, making it suitable for the synthesis of more complex molecules. Common synthetic routes include:

  • Cycloaddition Reactions : The compound can be synthesized through cycloaddition reactions involving 3-(4-acetylphenyl)sydnone and diethyl acetylenedicarboxylate under reflux conditions in solvents like ethanol or methanol.
  • Functionalization : The presence of ester functionalities allows for further functionalization, which can lead to the development of novel compounds with enhanced biological activities.

Study on Anti-inflammatory Properties

In a recent study, various pyrazole derivatives were evaluated for their ability to inhibit TNF-α and IL-6. The results indicated that compounds similar to this compound exhibited significant inhibition rates of up to 85% at concentrations as low as 10 µM . This highlights the potential for developing anti-inflammatory agents based on this compound.

Antitumor Activity Assessment

A comparative analysis was conducted on several pyrazole derivatives against liver carcinoma cell lines. The study revealed that certain derivatives derived from this compound showed promising IC50 values indicating effective cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the acetylphenyl group and ester functionalities can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate with analogous compounds:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Structural Features Hydrogen-Bonding Patterns
This compound 4-Acetylphenyl C₁₇H₁₈N₂O₆ 346.34 g/mol Ketone group at aryl para-position Likely C—H⋯O interactions; potential disorder in ester groups (inferred from similar analogs)
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) Phenyl C₁₃H₁₂N₂O₄ 260.25 g/mol No electron-withdrawing substituents Cyclic centrosymmetric dimers via C—H⋯O bonds
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III) 4-Methylphenyl C₁₄H₁₄N₂O₄ 274.27 g/mol Methyl group at aryl para-position Disordered methoxycarbonyl groups; C—H⋯O dimers
Dimethyl 1-(3-chloro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 3-Chloro-4-methylphenyl C₁₄H₁₃ClN₂O₄ 308.72 g/mol Chloro and methyl substituents C—H⋯O chains (not dimers) due to steric/electronic effects
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3-Chlorophenyl + amino C₁₅H₁₇ClN₃O₄ 338.77 g/mol Amino group at pyrazole 4-position Monoclinic crystal structure; N—H⋯O/N interactions
Mefenpyr-diethyl 2,4-Dichlorophenyl + methyl C₁₆H₁₈Cl₂N₂O₄ 373.23 g/mol Dichloro and methyl groups on pyrazoline Pesticidal activity (herbicide safener)

Hydrogen-Bonding and Crystal Packing

  • Disorder in Ester Groups : Similar to compound (III), the acetyl-containing derivative may exhibit disorder in ester moieties due to rotational flexibility, as seen in dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, where one methoxy group splits into two sites (occupancies 0.71 and 0.29) .

Biological Activity

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a pyrazole ring with substituents that enhance its reactivity and biological profile. The molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4} with a molecular weight of approximately 288.30 g/mol.

Synthesis Method:
The synthesis typically involves a cycloaddition reaction between 3-(4-acetylphenyl)sydnone and diethyl acetylenedicarboxylate under reflux conditions in ethanol or methanol. This reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Salmonella enterica64 µg/mL

These results suggest that this compound may possess broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer properties of pyrazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. A study reported that derivatives with similar structures exhibited cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)10 µM
A549 (Lung Cancer)12 µM

These findings indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction: Molecular docking studies suggest that this compound may interact with specific receptors or proteins that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some pyrazole derivatives induce oxidative stress in cells, leading to increased apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability when treated with this compound compared to control groups.

Study on Anticancer Effects

In another study focusing on the anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes and characterization techniques for Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate?

The compound is typically synthesized via condensation reactions involving pyrazole precursors and acetylphenyl derivatives under reflux conditions in methanol or ethanol. Key steps include the use of hydrazine hydrate and basic catalysts to facilitate cyclization. Post-synthesis, characterization is performed using XRD to confirm monoclinic crystal symmetry (lattice parameters: a = 14.2 Å, b = 7.8 Å, c = 10.3 Å; β = 112.5°), FTIR to identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹), and TEM for morphological analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL (via SHELX suite) resolves bond lengths and angles, confirming the pyrazole core and acetylphenyl substitution. Displacement parameters and residual electron density maps validate structural integrity .

Advanced Research Questions

Q. What computational or crystallographic tools are critical for analyzing its solid-state structure?

SHELXL is widely used for refining crystallographic data, leveraging least-squares minimization to optimize atomic coordinates and thermal parameters. ORTEP-III (with a GUI) visualizes thermal ellipsoids and molecular packing. For computational modeling, density functional theory (DFT) at the B3LYP/6-311G++(d,p) level predicts electronic properties, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How do hydrogen-bonding networks influence its crystallographic packing?

Similar pyrazole derivatives exhibit diverse hydrogen-bonding motifs. For example, 1-(4-methoxyphenyl) analogs form cyclic dimers via C–H⋯O interactions, while carboxylic acid derivatives create 3D frameworks with N–H⋯O and O–H⋯O bonds. Topological analysis (e.g., using CrystalExplorer) reveals that these interactions contribute to lattice stability and melting point variation .

Q. What challenges arise in modifying the ester or acetyl groups of this compound?

Hydrolysis of ester groups under basic conditions (e.g., NaOH/EtOH) often fails due to steric hindrance from the acetylphenyl substituent. Attempted cyclization with hydrazine in acetic acid may also stall, requiring alternative catalysts like p-toluenesulfonic acid or microwave-assisted synthesis to improve yield .

Q. How do substituent variations impact its physicochemical properties compared to analogs?

Replacing the acetyl group with electron-withdrawing groups (e.g., nitro) increases dipole moments, altering solubility in polar solvents. Conversely, methoxy substituents enhance π-π stacking in the solid state, as shown in comparative XRD studies of dihydropyridine-pyrazole hybrids .

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening to identify optimal solvents (e.g., DMF vs. ethanol) for cyclization.
  • Crystallography : Employ twin refinement in SHELXL for handling twinned crystals, common in monoclinic systems .
  • Spectroscopy : Pair FTIR with Raman spectroscopy to resolve overlapping vibrational bands from ester and acetyl groups.

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